Stereochemistry-Driven Affinity Discrimination: cis-(2S,4S) vs. Other 4-Aminoproline Isomers in DNA-Encoded Library Screening
In a DEL comprising 3,735,936 members built on all four stereoisomers of 4-aminopyrrolidine-2-carboxylic acid, parallel selections against pharmaceutically relevant targets and their anti-target isoforms revealed that only specific stereoisomers yielded potent, isozyme-selective hits. The (2S,4S)-derived library members showed distinct enrichment profiles compared with (2R,4R)-, (2S,4R)-, and (2R,4S)-derived members, with large affinity differences between stereoisomers for the same protein target. This study provides class-level evidence that the (2S,4S) stereochemistry is not interchangeable with other isomers—a finding directly relevant to procurement decisions for this protected intermediate [1].
| Evidence Dimension | Affinity discrimination between stereoisomeric 4-aminoproline scaffolds in DEL selections |
|---|---|
| Target Compound Data | (2S,4S)-4-aminopyrrolidine-2-carboxylic acid scaffold (corresponding core of target compound): yielded isozyme-selective ligands with large affinity differences vs. other stereoisomers |
| Comparator Or Baseline | (2R,4R), (2S,4R), and (2R,4S)-4-aminopyrrolidine-2-carboxylic acid scaffolds: distinct enrichment profiles; specific isomers yielded potent hits while others did not |
| Quantified Difference | Large affinity differences between stereoisomers for same protein targets (exact fold-differences not publicly disclosed for all targets); stereochemistry was a determinant of hit vs. no-hit outcome |
| Conditions | DEL selections against pharmaceutically relevant proteins including tumor-associated antigens; hit validation by affinity measurements; in vitro and in vivo tumor-selective targeting demonstrated |
Why This Matters
Procurement of the correct stereoisomer is non-negotiable: using the wrong 4-aminoproline isomer can result in complete loss of target affinity, wasting entire screening campaigns.
- [1] Oehler, S., Lucaroni, L., Migliorini, F., et al. (2023). A DNA-encoded chemical library based on chiral 4-amino-proline enables stereospecific isozyme-selective protein recognition. Nature Chemistry, 15, 1431–1443. View Source
